molecular formula C7H3BrN4 B13910110 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile

5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile

Cat. No.: B13910110
M. Wt: 223.03 g/mol
InChI Key: XUPFLGJOODUCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 5-position and a cyano group at the 6-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . Another method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodization reactions.

    Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.

    Diethyl ethoxymethylenemalonate: Used in the initial synthesis steps

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom at the 5-position and the cyano group at the 6-position makes 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile unique. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-5-1-4-3-10-12-7(4)11-6(5)2-9/h1,3H,(H,10,11,12)

InChI Key

XUPFLGJOODUCTB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NC(=C1Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.